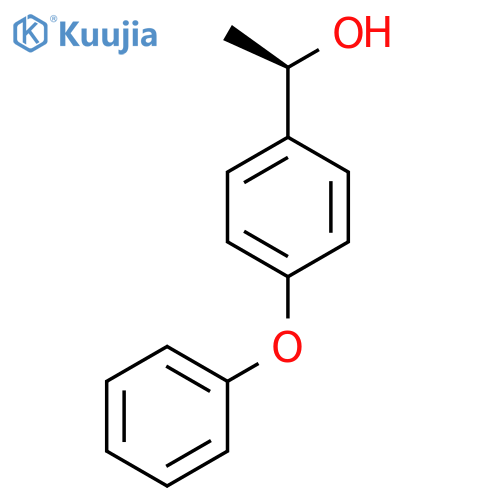Cas no 913647-88-8 ((1R)-1-(4-phenoxyphenyl)ethan-1-ol)
(1R)-1-(4-フェノキシフェニル)エタン-1-オールは光学活性を有するキラルアルコールの一種であり、医薬品中間体や機能性材料の合成において重要なビルディングブロックとして利用されます。本化合物の特徴は、高い立体選択性を有する(1R)配置であり、不斉合成反応における優れた立体制御能を発揮します。フェノキシ基とヒドロキシル基の官能基配置により、分子内の極性バランスが調整可能で、有機溶媒への溶解性と反応性の両立が可能です。特に医薬品開発分野では、光学純度の高い中間体として、向精神薬や抗炎症剤の合成経路において重要な役割を果たします。

913647-88-8 structure
商品名:(1R)-1-(4-phenoxyphenyl)ethan-1-ol
(1R)-1-(4-phenoxyphenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1R)-1-(4-phenoxyphenyl)ethan-1-ol
- EN300-1870320
- 913647-88-8
- AKOS017370098
-
- インチ: 1S/C14H14O2/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-11,15H,1H3/t11-/m1/s1
- InChIKey: HCIFMENZOKGFEI-LLVKDONJSA-N
- ほほえんだ: O(C1C=CC=CC=1)C1C=CC(=CC=1)[C@@H](C)O
計算された属性
- せいみつぶんしりょう: 214.099379685g/mol
- どういたいしつりょう: 214.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3
(1R)-1-(4-phenoxyphenyl)ethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1870320-2.5g |
(1R)-1-(4-phenoxyphenyl)ethan-1-ol |
913647-88-8 | 2.5g |
$1089.0 | 2023-09-18 | ||
| Enamine | EN300-1870320-0.25g |
(1R)-1-(4-phenoxyphenyl)ethan-1-ol |
913647-88-8 | 0.25g |
$513.0 | 2023-09-18 | ||
| Enamine | EN300-1870320-5g |
(1R)-1-(4-phenoxyphenyl)ethan-1-ol |
913647-88-8 | 5g |
$1614.0 | 2023-09-18 | ||
| Enamine | EN300-1870320-0.5g |
(1R)-1-(4-phenoxyphenyl)ethan-1-ol |
913647-88-8 | 0.5g |
$535.0 | 2023-09-18 | ||
| Enamine | EN300-1870320-10.0g |
(1R)-1-(4-phenoxyphenyl)ethan-1-ol |
913647-88-8 | 10g |
$4052.0 | 2023-06-01 | ||
| Enamine | EN300-1870320-1.0g |
(1R)-1-(4-phenoxyphenyl)ethan-1-ol |
913647-88-8 | 1g |
$943.0 | 2023-06-01 | ||
| Enamine | EN300-1870320-5.0g |
(1R)-1-(4-phenoxyphenyl)ethan-1-ol |
913647-88-8 | 5g |
$2732.0 | 2023-06-01 | ||
| Enamine | EN300-1870320-10g |
(1R)-1-(4-phenoxyphenyl)ethan-1-ol |
913647-88-8 | 10g |
$2393.0 | 2023-09-18 | ||
| Enamine | EN300-1870320-1g |
(1R)-1-(4-phenoxyphenyl)ethan-1-ol |
913647-88-8 | 1g |
$557.0 | 2023-09-18 | ||
| Enamine | EN300-1870320-0.05g |
(1R)-1-(4-phenoxyphenyl)ethan-1-ol |
913647-88-8 | 0.05g |
$468.0 | 2023-09-18 |
(1R)-1-(4-phenoxyphenyl)ethan-1-ol 関連文献
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
913647-88-8 ((1R)-1-(4-phenoxyphenyl)ethan-1-ol) 関連製品
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 249916-07-2(Borreriagenin)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
